molecular formula C9H11BrO3 B8808610 4-Bromo-2-(dimethoxymethyl)phenol

4-Bromo-2-(dimethoxymethyl)phenol

Cat. No.: B8808610
M. Wt: 247.09 g/mol
InChI Key: OINMRKJUOIUJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(dimethoxymethyl)phenol is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

4-bromo-2-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H11BrO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,1-2H3

InChI Key

OINMRKJUOIUJEF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Br)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromosalicylaldehyde (41.0 g, 0.200 mol), trimethyl orthoformate (205 ml, 1.83 mol) and dry p-toluenesulfonic acid (1.77 g, 0.010 mol) was refluxed for 24 h. After the reaction mixture was cooled to the RT, sodium bicarbonate (50 g) was carefully added, and the mixture was ultrasonicated for 5 min. The liquid was separated; the solid was washed with dry benzene (25 ml) and removed by filtration. Combined solutions were evaporated. The residue was triturated with dry hexane (30 ml) if necessary cooled to −18° C. Precipitate formed was collected by filtration, washed with dry hexane (20 ml). Slightly yellow crystals, 44.2 g (0.179 mol, 89%).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
205 mL
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reactant
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Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxy-benzaldehyde (1 g, 4.9 mmol, Aldrich Chemical Company) in MeOH (25 mL) at 0° C., sodium borohydride (226 mg, 5.9 mmol) was added slowly with stirring. After the addition, the reaction was allowed to warm to rt and stir for an additional hour. Reaction mixture was dissolved into EtOAc and washed with brine (20 mL×2). The organic layer was dried over sodium sulfate. Removal of the solvents in vacuo gave the title compound (1.2 g, quantitative) a yellow oil which was used with out further purification. 1H-NMR (CD3OD): δ 7.35 (m, 2H), 6.75–6.77 (d, 1H, J=7.2 Hz), 5.55 (s, 1H), 3.33 (s, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-bromosalicylaldehyde (4.00 g, 19.90 mmol) in methanol (50 ml) were added orthoformic acid trimethyl (9.70 g, 10.00 ml, 91.41 mmol) and TsOH.H2O (38.04 mg, 0.20 mmol), followed by reacting them at room temperature for 1 hour. Following neutralization with potassium carbonate (55.28 mg, 0.40 mmol), the solution was cleansed with brine and 5%-sodium hydrogen carbonate (=1:1, 50 ml) and extracted with pet ether (×2). A pool of the organic layer thus formed was dried over anhydrous MgSO4 and filtered. The filtrate was concentrated in a vacuum to prepare the object compound (white, solid, 4.92 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
38.04 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
55.28 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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